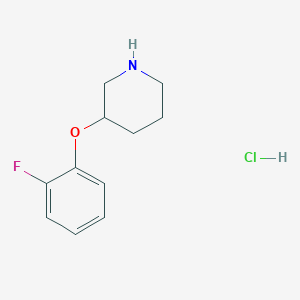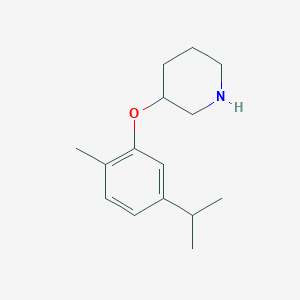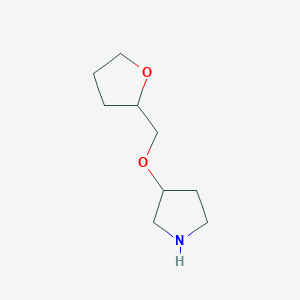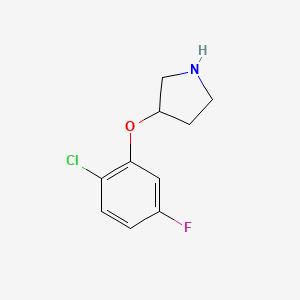![molecular formula C16H14O3 B1388855 2’-(1,3-ジオキソラン-2-イル)[1,1’-ビフェニル]-4-カルバルデヒド CAS No. 1135282-91-5](/img/structure/B1388855.png)
2’-(1,3-ジオキソラン-2-イル)[1,1’-ビフェニル]-4-カルバルデヒド
概要
説明
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, has been analyzed . These molecules display an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor. In the crystal, intermolecular C—H⋯π interactions connect adjacent molecules into chains parallel to the b axis .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-(1,3-Dioxolan-2-yl)phenol and 2-(1,3-Dioxolan-2-yl)benzaldehyde , have been analyzed. These compounds have a molecular weight of around 166.17 g/mol and exhibit properties such as hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count .
科学的研究の応用
2’-(1,3-ジオキソラン-2-イル)[1,1’-ビフェニル]-4-カルバルデヒドの科学研究における用途を包括的に分析し、そのユニークな用途に焦点を当てます。
比率蛍光プローブ合成
この化合物は、比率蛍光プローブを調製するための反応物として使用されます。 このプローブは、ホモシステインやグルタチオンなどの他の類似化合物よりもシステインの検出に特化して設計されています .
カルモジュリンキナーゼII阻害剤合成
カルモジュリンキナーゼII(細胞プロセスに関与するタンパク質)の阻害剤であるKN-93のマイクロ波支援合成における反応物として機能します .
S1受容体リガンド
この化合物は、S1受容体のリガンドとして作用するフッ素化スピロベンゾフランピペリジンの調製に関与しています。 これらの受容体は、多くの生物学的経路において重要です .
抗腫瘍剤
抗腫瘍剤の合成に使用され、がん研究および治療における潜在的な役割を示唆しています .
インドール誘導体合成
この化学物質は、ロジウム触媒ドミノヒドロホルミル化/インドール化により、インドール誘導体の位置選択的調製に役立ちます。 インドールは、医薬品や農薬において重要です .
置換1,3-ジオキソランの立体選択的生成
これは、アルケン、カルボン酸、シリルエノールエーテルの3つの成分を、超原子価ヨウ素による酸化中の1,3-ジオキソラン-2-イルカチオン中間体を通じて立体選択的に組み立てるプロセスに関与しています .
合成における環境に優しい還元剤
関連する化合物である1,2-ビス(4-(1,3-ジオキソラン-2-イル)フェニル)ジアゼンオキシドは、アルカリ性媒体中でグルコースを環境に優しい還元剤として使用して、2-(4-ニトロフェニル)-1,3-ジオキソランを還元することにより合成されます .
作用機序
Target of Action
Related compounds such as azoxybenzenes are known to have various biological activities and are used as liquid crystals, ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .
Mode of Action
It’s worth noting that the reactivity of the azoxy group in related compounds allows them to be used as building blocks in fine organic synthesis .
Biochemical Pathways
Related compounds such as azoxybenzenes are known to affect various biological activities .
Result of Action
Related compounds such as azoxybenzenes are known to have various biological activities .
実験室実験の利点と制限
The main advantage of using 2-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde in laboratory experiments is its versatility. The compound can be used to study a variety of biochemical and physiological processes, and it can be used in the synthesis of a variety of organic compounds. Additionally, the compound is relatively inexpensive and easy to obtain.
However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, the compound has a strong odor, which can be unpleasant for some researchers.
将来の方向性
The potential future directions for the use of 2-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde are numerous. The compound could be used to develop new drugs or to study the mechanism of action of existing drugs. Additionally, the compound could be used to study the biochemical and physiological effects of drugs, or to develop new polymers and materials. Moreover, the compound could be used to study the structure and properties of polymers and materials, or to develop new catalysts for organic synthesis. Finally, the compound could be used to study the metabolism of drugs, or to develop new methods for drug delivery.
Safety and Hazards
The safety and hazards of similar compounds have been reported . These compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and exhibit acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
生化学分析
Biochemical Properties
2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including oxidoreductases and transferases, which facilitate its conversion into different metabolites. The aldehyde group in 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde can form Schiff bases with amino groups in proteins, leading to the formation of stable adducts that can alter protein function and activity .
Cellular Effects
The effects of 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. By modulating the levels of ROS, 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde can impact gene expression and cellular metabolism. Additionally, this compound can induce apoptosis in certain cell types by activating caspase pathways and disrupting mitochondrial function .
Molecular Mechanism
At the molecular level, 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Furthermore, 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde have been observed to change over time. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde can lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic activity.
Dosage Effects in Animal Models
The effects of 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde in animal models vary with dosage. At low doses, this compound can enhance cellular resilience to oxidative stress by upregulating antioxidant defenses. At high doses, it can induce toxicity, manifesting as liver damage, renal dysfunction, and neurotoxicity. Threshold effects have been observed, where a specific dosage range triggers a switch from protective to harmful effects .
Metabolic Pathways
2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glutathione. This compound can also influence metabolic flux by altering the levels of key metabolites, such as NADH and ATP, thereby impacting cellular energy balance .
Transport and Distribution
Within cells and tissues, 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde is critical for its activity. This compound is predominantly localized in the cytoplasm and mitochondria, where it can exert its effects on metabolic processes and oxidative stress. Targeting signals and post-translational modifications, such as phosphorylation, may direct 2’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde to specific cellular compartments, enhancing its functional specificity .
特性
IUPAC Name |
4-[2-(1,3-dioxolan-2-yl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-11-12-5-7-13(8-6-12)14-3-1-2-4-15(14)16-18-9-10-19-16/h1-8,11,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSIJGFZRRSNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[4-(tert-Butyl)phenoxy]piperidine](/img/structure/B1388780.png)


![3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine](/img/structure/B1388784.png)





